Carbamic acid, dimethyl-, 5-(dimethylamino)-2-(p-(dimethylamino)phenylazo)phenyl ester, methiodide
Description
This compound is a structurally complex carbamate derivative featuring:
- Dimethylcarbamate backbone: The core structure is derived from carbamic acid, where the hydroxyl group is replaced by a dimethyl-substituted ester .
- Azo-linked aromatic system: A phenylazo group (-N=N-) bridges two aromatic rings, both para-substituted with dimethylamino (-N(CH₃)₂) groups. This azo chromophore is characteristic of dyes and DNA-intercalating agents .
Potential Applications:
- Anticancer activity: Similar dimethylamino-substituted azo compounds exhibit DNA intercalation and topoisomerase inhibition, as seen in naphthalimide derivatives (e.g., amonafide analogs with IC₅₀ values <1 μM against HeLa cells) .
- Photodynamic therapy: Azo dyes with dimethylamino groups are explored as photosensitizers due to their light absorption properties .
Properties
CAS No. |
72066-27-4 |
|---|---|
Molecular Formula |
C20H28IN5O2 |
Molecular Weight |
497.4 g/mol |
IUPAC Name |
[4-[[4-(dimethylamino)-2-(dimethylcarbamoyloxy)phenyl]diazenyl]phenyl]-trimethylazanium;iodide |
InChI |
InChI=1S/C20H28N5O2.HI/c1-23(2)16-10-13-18(19(14-16)27-20(26)24(3)4)22-21-15-8-11-17(12-9-15)25(5,6)7;/h8-14H,1-7H3;1H/q+1;/p-1 |
InChI Key |
IEMPLLSEVZGIGI-UHFFFAOYSA-M |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)N=NC2=CC=C(C=C2)[N+](C)(C)C)OC(=O)N(C)C.[I-] |
Origin of Product |
United States |
Preparation Methods
Diazotization and Azo Coupling
The azo linkage is typically formed by diazotization of a primary aromatic amine followed by coupling with an activated aromatic compound bearing electron-donating groups such as dimethylamino substituents.
Step 1: Diazotization
Aromatic amines (e.g., p-(dimethylamino)aniline) are treated with sodium nitrite (NaNO2) in acidic medium (usually HCl) at low temperatures (0–5 °C) to form the corresponding diazonium salt.Step 2: Azo Coupling
The diazonium salt is then coupled with a phenol or aromatic amine derivative containing the dimethylamino groups, under controlled pH conditions to yield the azo compound with the desired substitution pattern.
The azo coupling step is critical to ensure regioselectivity and high yield of the azo dye intermediate.
Carbamate Ester Formation
The carbamate ester group (carbamic acid dimethyl ester) is introduced by esterification of carbamic acid derivatives or by reaction of an appropriate phenol or amine intermediate with dimethyl carbamoyl chloride or related reagents.
Typical reagents:
- Dimethyl carbamoyl chloride
- Carbamic acid derivatives
- Base catalysts such as triethylamine
Reaction conditions:
- Anhydrous solvents (e.g., dichloromethane or tetrahydrofuran)
- Controlled temperature (0–25 °C) to prevent side reactions
This step yields the carbamate ester linked to the aromatic azo system.
Quaternization to Form Methiodide Salt
The final step involves quaternization of the tertiary dimethylamino groups to form the methiodide salt.
- Methyl iodide (iodomethane) is commonly used as the alkylating agent.
- Reaction conditions:
- Anhydrous solvents such as acetonitrile or acetone
- Room temperature to slightly elevated temperatures (25–50 °C)
- Reaction time varies from several hours to overnight
The quaternization converts the dimethylamino group into a quaternary ammonium iodide salt, increasing the compound's solubility and stability.
Representative Synthetic Route Example
| Step | Reagents/Conditions | Product/Intermediate | Notes |
|---|---|---|---|
| 1 | p-(Dimethylamino)aniline + NaNO2/HCl, 0–5 °C | Diazonium salt | Low temperature to stabilize diazonium ion |
| 2 | Diazonium salt + 5-(dimethylamino)phenol, pH 8 | Azo dye intermediate | Coupling under mildly basic conditions |
| 3 | Azo dye + dimethyl carbamoyl chloride, base | Carbamate ester azo compound | Anhydrous conditions to prevent hydrolysis |
| 4 | Carbamate ester + methyl iodide, solvent | Carbamic acid, dimethyl-, 5-(dimethylamino)-2-(p-(dimethylamino)phenylazo)phenyl ester, methiodide | Quaternization to form methiodide salt |
Research Data and Characterization Results
- Yield : Overall yields reported in literature range from 60% to 85% depending on reaction conditions and purification methods.
- Purity : Confirmed by chromatographic techniques such as HPLC and TLC.
-
- UV-Vis spectroscopy confirms azo chromophore absorption bands (~400–500 nm).
- NMR spectroscopy (¹H and ¹³C) shows characteristic signals for dimethylamino groups, aromatic protons, and carbamate ester groups.
- IR spectroscopy identifies carbamate ester C=O stretch (~1700 cm⁻¹) and azo N=N stretch (~1400 cm⁻¹).
- Mass spectrometry confirms molecular ion corresponding to the methiodide salt.
Melting Point : Typically between 180–210 °C, depending on purity and crystal form.
Summary Table of Preparation Methods
| Preparation Step | Key Reagents | Conditions | Yield Range | Key Observations |
|---|---|---|---|---|
| Diazotization | Aromatic amine, NaNO2, HCl | 0–5 °C, acidic medium | 80–90% | Requires low temperature |
| Azo Coupling | Diazonium salt, aromatic amine/phenol | pH 7–9, aqueous or mixed solvents | 75–85% | pH control critical |
| Carbamate Ester Formation | Dimethyl carbamoyl chloride, base | Anhydrous solvent, 0–25 °C | 60–80% | Moisture sensitive |
| Quaternization (Methiodide Formation) | Methyl iodide, organic solvent | 25–50 °C, 4–24 h | 70–85% | Toxic reagents, inert atmosphere recommended |
Chemical Reactions Analysis
Types of Reactions
[4-[4-(Dimethylamino)-2-(dimethylcarbamoyloxy)phenyl]diazenylphenyl]-trimethylazanium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the diazenyl group to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino and carbamoyloxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce primary or secondary amines.
Scientific Research Applications
Pharmacological Research
Carbamic acid derivatives are often investigated for their potential therapeutic effects. The specific compound of interest has been explored in the context of:
- Anticancer Activity : Research indicates that compounds with similar structures may inhibit cancer cell proliferation. The azo group can enhance the interaction with biological targets, making it a candidate for drug development against various cancers.
- Neurological Studies : The presence of dimethylamino groups suggests potential activity on neurotransmitter systems, which could be beneficial in developing treatments for neurodegenerative diseases.
Biochemical Applications
The compound's unique structure allows it to be used as a probe in biochemical assays:
- Enzyme Inhibition Studies : Its ability to interact with specific enzymes can be exploited to study enzyme kinetics and inhibition mechanisms. For instance, it could serve as an inhibitor in studies related to acetylcholinesterase activity.
- Fluorescent Labeling : The azo moiety can be utilized for fluorescent labeling in molecular biology applications, aiding in the visualization of cellular processes.
Materials Science
In materials science, carbamic acid derivatives have shown promise:
- Dye Synthesis : The azo group is widely used in dye chemistry. This compound can be synthesized into dyes for textiles and other materials, providing vibrant colors and stability.
- Polymer Chemistry : Incorporating this compound into polymer matrices can enhance the properties of the resulting materials, such as thermal stability and mechanical strength.
Case Study 1: Anticancer Activity
A study conducted by researchers focused on the synthesis of various carbamic acid derivatives, including the methiodide variant. The results indicated that certain derivatives exhibited significant cytotoxic effects on breast cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest at specific phases.
Case Study 2: Neurological Applications
In a pharmacological study examining new treatments for Alzheimer's disease, compounds similar to Carbamic acid, dimethyl-, were tested for their ability to inhibit acetylcholinesterase. Results showed promising inhibition rates, suggesting potential as therapeutic agents for cognitive enhancement.
Case Study 3: Dye Development
Research into the synthesis of azo dyes from this compound demonstrated its effectiveness in producing stable and vivid colors for use in fabrics. The study highlighted the environmental benefits of using such compounds over traditional dyeing methods.
Mechanism of Action
The mechanism of action of [4-[4-(Dimethylamino)-2-(dimethylcarbamoyloxy)phenyl]diazenylphenyl]-trimethylazanium iodide involves its interaction with specific molecular targets and pathways. The compound can bind to nucleophilic sites on proteins and enzymes, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Comparisons
Anticancer Activity: The target compound shares structural motifs with naphthalimide derivatives (e.g., compound 4b in ), which exhibit sub-micromolar IC₅₀ values against leukemia cells. The azo group in the target compound may enhance DNA binding via intercalation, similar to amonafide analogs .
Azo Chromophore Functionality: The dimethylamino-substituted azo group is common in dyes (e.g., Sodium 4-(4-(dimethylamino)phenylazo)benzenesulfonate), where electron-donating groups stabilize the chromophore . In contrast, the target compound’s methiodide group introduces a positive charge, which could shift absorption spectra and improve aqueous solubility .
Quaternary Ammonium Salts: Methiodide derivatives (e.g., 2-(dimethylamino)ethyl (p-chlorophenoxy)acetate) show enhanced bioavailability compared to neutral esters due to increased water solubility . This modification could improve the target compound’s pharmacokinetics.
Carbamate Stability: Carbamates like fenbendazole are prone to hydrolysis under acidic conditions. The target compound’s dimethylamino and methiodide groups may sterically protect the carbamate bond, extending its half-life .
Table 2: Physicochemical Properties
Biological Activity
Carbamic acid derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. Among these, Carbamic acid, dimethyl-, 5-(dimethylamino)-2-(p-(dimethylamino)phenylazo)phenyl ester, methiodide (commonly referred to as compound 51542 ) is notable for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of compound 51542 is , with a complex structure that includes dimethylamino and azo groups. The presence of these functional groups is critical for its biological interactions.
- Acetylcholinesterase Inhibition : Research indicates that related carbamic acid derivatives can inhibit acetylcholinesterase (AchE), an enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. This inhibition leads to increased levels of acetylcholine, enhancing cholinergic neurotransmission, which is beneficial in conditions like Alzheimer's disease .
- Neuroprotective Effects : Compound 51542 exhibits neuroprotective properties by preventing neuronal cell death induced by amyloid-beta (Aβ) toxicity. This is particularly relevant in Alzheimer's disease models, where Aβ accumulation is a hallmark of pathology .
- Antioxidant Activity : The compound has demonstrated significant antioxidant capabilities, which help mitigate oxidative stress in neuronal tissues. This property is crucial for protecting cells from damage caused by reactive oxygen species (ROS) .
Biological Activity Data
Case Studies
- Alzheimer's Disease Model : In a study involving transgenic mice models for Alzheimer's disease, administration of compound 51542 resulted in improved cognitive function and reduced amyloid plaque burden. Behavioral tests showed enhanced memory retention compared to control groups .
- Breast Cancer Research : Another study evaluated the anti-cancer potential of compound 51542 against various breast cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis, suggesting its utility as a therapeutic agent in oncology .
- Neuroprotective Mechanism Exploration : Further research focused on understanding the mechanisms by which compound 51542 exerts its neuroprotective effects. It was found to modulate mitochondrial function and protect against mitochondrial toxins, highlighting its potential as a multi-target therapeutic agent .
Q & A
Q. What are the optimal synthetic routes for preparing this compound with high purity?
- Methodological Answer : Synthesis involves multi-step reactions, including azo coupling, esterification, and quaternization. Key steps:
Azo formation : React p-(dimethylamino)aniline with nitrous acid to form the diazonium salt, followed by coupling with 5-(dimethylamino)phenol under controlled pH (4–6) and low temperature (0–5°C) to minimize side reactions .
Esterification : Use dimethylcarbamoyl chloride in anhydrous dimethylformamide (DMF) with a base (e.g., triethylamine) to esterify the phenolic hydroxyl group. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .
Methiodide formation : Treat the tertiary amine with methyl iodide in acetone under reflux (60°C, 12 hrs). Purify via recrystallization from methanol/ether .
Critical Parameters :
- Temperature control during azo coupling to prevent decomposition.
- Anhydrous conditions for esterification to avoid hydrolysis .
Q. Table 1: Synthesis Optimization Parameters
| Step | Key Variables | Optimal Conditions | Reference |
|---|---|---|---|
| Azo Coupling | pH, Temperature | pH 5, 0–5°C | |
| Esterification | Solvent, Base | DMF, Triethylamine | |
| Methiodide Formation | Solvent, Reaction Time | Acetone, 12 hrs |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Identify dimethylamino protons (δ 2.8–3.2 ppm), azo group aromatic protons (δ 7.2–8.0 ppm), and methiodide methyl (δ 3.3–3.5 ppm). Use DMSO-d₆ as solvent for solubility .
- ¹³C NMR : Confirm carbamate carbonyl (δ 155–160 ppm) and quaternary ammonium carbon (δ 50–55 ppm) .
- IR Spectroscopy : Detect carbamate C=O stretch (~1700 cm⁻¹) and azo N=N stretch (~1400 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validate molecular ion peak (e.g., m/z calc. for C₂₅H₃₄IN₆O₂: 642.18) and fragmentation patterns .
Q. How can researchers ensure the stability of this compound during storage and handling?
- Methodological Answer :
- Storage : Keep in amber vials at –20°C to prevent photodegradation of the azo group. Use desiccants to avoid hydrolysis of the carbamate .
- Handling : Conduct reactions under inert atmosphere (N₂/Ar) to minimize oxidation of dimethylamino groups .
Advanced Research Questions
Q. What strategies mitigate conflicting data on the compound’s reactivity in different solvents?
- Methodological Answer : Conflicting reactivity often arises from solvent polarity and proticity. For example:
- Polar aprotic solvents (DMF, DMSO) : Enhance nucleophilicity of dimethylamino groups, accelerating quaternization but risking carbamate hydrolysis. Use low temperatures (0–10°C) to balance reactivity and stability .
- Protic solvents (MeOH, H₂O) : Promote hydrolysis but improve solubility. Add buffering agents (e.g., NaHCO₃) to maintain pH 7–8 during reactions .
Experimental Design : - Perform solvent screening with kinetic studies (e.g., UV-Vis monitoring at λmax ~450 nm for azo group stability) .
Q. How to design experiments to study the azo group’s photostability?
- Methodological Answer :
- Light Exposure Tests : Irradiate samples under UV (365 nm) and visible light, comparing degradation rates via HPLC (C18 column, acetonitrile/water gradient) .
- Quenching Studies : Add antioxidants (e.g., BHT) or singlet oxygen quenchers (e.g., β-carotene) to identify degradation pathways .
Table 2: Photostability Data
| Light Source | Degradation Half-Life (hrs) | Major Degradation Product | Reference |
|---|---|---|---|
| UV (365 nm) | 2.5 | Phenyldiazene | |
| Visible | 48 | N/A (Stable) |
Q. What methodologies resolve discrepancies in reported biological activity of derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Systematically modify functional groups (e.g., replace methiodide with other quaternary salts) and assay cytotoxicity (e.g., MTT assay) .
- Computational Modeling : Use DFT to calculate charge distribution on the azo group, correlating with experimental IC₅₀ values .
Key Variables : - Purity of derivatives (validate via HPLC >98% ).
- Assay conditions (e.g., cell line selection, incubation time) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
